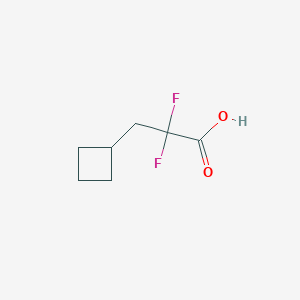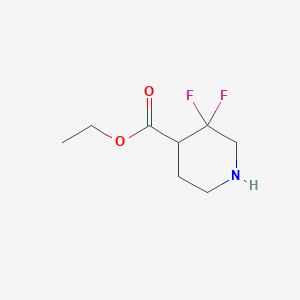
(octahydroindolizin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Octahydroindolizin-3-yl)methanol, also known as octahydroindolizin-3-ylmethanol, is an organic compound that is used in a variety of scientific research applications. It is a hydroxylated derivative of indolizine, and can be found in a variety of natural products such as plant oils, spices, and medicinal plants. Octahydroindolizin-3-ylmethanol has been used in the synthesis of a variety of compounds, and is also used in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Octahydroindolizin-3-ylmethanol has been used in a variety of scientific research applications, including the study of biochemical and physiological effects, the synthesis of a variety of compounds, and the study of the mechanism of action of drugs. In addition, (octahydroindolizin-3-yl)methanololizin-3-ylmethanol has been used in the synthesis of a variety of natural products, such as plant oils, spices, and medicinal plants. Furthermore, (octahydroindolizin-3-yl)methanololizin-3-ylmethanol has been used in the synthesis of a variety of drugs, including anticonvulsants, antibiotics, and anti-inflammatory agents.
Wirkmechanismus
Octahydroindolizin-3-ylmethanol is believed to act as a proton donor or acceptor in biochemical reactions. It is believed to interact with proteins and enzymes, and to modulate the activity of these proteins and enzymes. In addition, (octahydroindolizin-3-yl)methanololizin-3-ylmethanol is believed to interact with cell membranes, and to modulate the activity of membrane-bound proteins and enzymes. Furthermore, (octahydroindolizin-3-yl)methanololizin-3-ylmethanol is believed to interact with DNA and RNA, and to modulate the activity of these molecules.
Biochemical and Physiological Effects
Octahydroindolizin-3-ylmethanol has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, (octahydroindolizin-3-yl)methanololizin-3-ylmethanol has been found to have anti-tumor, anti-viral, and anti-bacterial properties. Furthermore, (octahydroindolizin-3-yl)methanololizin-3-ylmethanol has been found to have anti-diabetic, anti-allergic, and anti-obesity properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (octahydroindolizin-3-yl)methanololizin-3-ylmethanol in lab experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize. In addition, (octahydroindolizin-3-yl)methanololizin-3-ylmethanol is relatively stable, and is not easily degraded. Furthermore, (octahydroindolizin-3-yl)methanololizin-3-ylmethanol is relatively non-toxic, and is not known to cause any adverse effects.
However, there are also some limitations to the use of (octahydroindolizin-3-yl)methanololizin-3-ylmethanol in lab experiments. It is not soluble in water, and must be dissolved in a solvent such as ethanol or methanol. In addition, (octahydroindolizin-3-yl)methanololizin-3-ylmethanol is not very soluble in organic solvents, and must be heated to high temperatures to dissolve. Furthermore, (octahydroindolizin-3-yl)methanololizin-3-ylmethanol is not very stable at high temperatures, and can decompose if heated for too long.
Zukünftige Richtungen
There are a number of potential future directions for the use of (octahydroindolizin-3-yl)methanololizin-3-ylmethanol. One potential direction is the development of new synthetic methods for the synthesis of (octahydroindolizin-3-yl)methanololizin-3-ylmethanol derivatives. In addition, there is potential for the use of (octahydroindolizin-3-yl)methanololizin-3-ylmethanol in the development of new drugs and drug delivery systems. Furthermore, there is potential for the use of (octahydroindolizin-3-yl)methanololizin-3-ylmethanol in the development of new biocatalysts and bioremediation agents. Finally, there is potential for the use of (octahydroindolizin-3-yl)methanololizin-3-ylmethanol in the development of new imaging agents and diagnostics.
Synthesemethoden
Octahydroindolizin-3-ylmethanol can be synthesized through a variety of methods, including the use of an acylation reaction and an oxyamination reaction. The acylation reaction involves the reaction of an aldehyde and an acid chloride, and the oxyamination reaction involves the reaction of an aldehyde and an amine. The reaction of (octahydroindolizin-3-yl)methanololizin-3-ylmethanol with an aldehyde can be catalyzed by a variety of catalysts, including Lewis acids, Brønsted acids, and Brønsted-Lowry bases. The product of the reaction is an (octahydroindolizin-3-yl)methanololizin-3-ylmethanol derivative.
Eigenschaften
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-7-9-5-4-8-3-1-2-6-10(8)9/h8-9,11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFRAKXZOPXIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Octahydroindolizin-3-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)
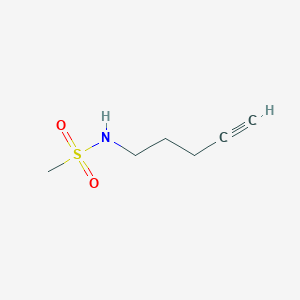
![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
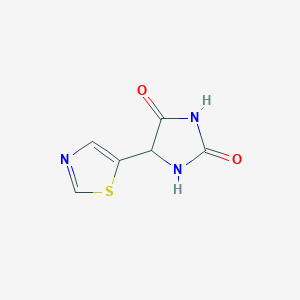


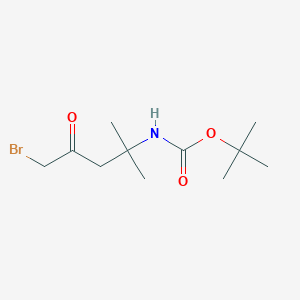

![3-[(3-bromopyridin-4-yl)oxy]propan-1-amine](/img/structure/B6598989.png)

![methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate](/img/structure/B6598998.png)

